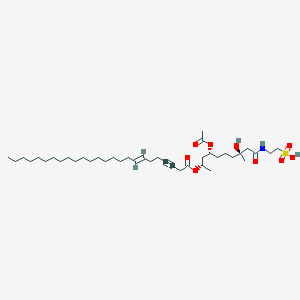
4-Methyl-2-pyridyl Trifluoromethanesulfonate
Overview
Description
4-Methyl-2-pyridyl Trifluoromethanesulfonate is a trifluoromethanesulfonate salt of 4-methyl-2-pyridyl, a heterocyclic aromatic compound. It is a white crystalline solid with a molecular weight of 241.19 g/mol. This compound is widely used in various industrial and scientific applications, including synthesis, catalysis, and research.
Preparation Methods
The synthesis of 4-Methyl-2-pyridyl Trifluoromethanesulfonate typically involves the reaction of 4-methyl-2-pyridyl with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
4-Methyl-2-pyridyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Catalysis: It is used as a catalyst in various organic reactions, facilitating the formation of desired products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
4-Methyl-2-pyridyl Trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of organic compounds, including pharmaceuticals and other bioactive molecules.
Biology: The compound has been studied for its potential biochemical and physiological effects, such as its inhibitory effects on enzymes like phospholipase A2 and cyclooxygenase-2.
Medicine: It is used as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is used in catalysis and as a reagent in the preparation of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyridyl Trifluoromethanesulfonate involves its strong acidity due to the presence of the trifluoromethanesulfonate group. This group is a strong electron-withdrawing group, increasing the acidity of the molecule and resulting in the formation of a protonated species. This protonated species can then react with other molecules, catalyzing various reactions. The compound has been found to inhibit enzymes like phospholipase A2 and cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
4-Methyl-2-pyridyl Trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-Methyl-2-pyridyl Sulfonate: Similar in structure but lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
2-Pyridyl Trifluoromethanesulfonate: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethanesulfonate group and the 4-methyl-2-pyridyl structure, providing distinct chemical properties and reactivity .
Properties
IUPAC Name |
(4-methylpyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-2-3-11-6(4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUJRVRRUXHHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446137 | |
| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179260-78-7 | |
| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-pyridyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)





![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


